Cas no 878889-74-8 ((2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide)

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide structure
878889-74-8 structure
Product name:(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
CAS No:878889-74-8
MF:C13H24N4O3
MW:284.354662895203
CID:6342040
PubChem ID:3896043

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 39705-60-7
    • CS-0275781
    • melanocyte-inhibiting factor
    • CHEMBL301922
    • SCHEMBL540869
    • FT-0772744
    • N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
    • EN300-717794
    • Pro-Leu-Gly-NH2; Melanocyte Inhibiting Factor; MSH Release Inhibiting Hormone
    • pro-leu-gly-amide
    • n-(1-((2-Amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide
    • H-Pro-Leu-Gly-NH2
    • (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
    • 878889-74-8
    • Pro-Leu-Gly-NH2
    • N-(carbamoylmethyl)-4-methyl-2-[(pyrrolidin-2-yl)formamido]pentanamide
    • FT-0774345
    • Q6811443
    • BCP13982
    • Inchi: 1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)
    • InChI Key: NOOJLZTTWSNHOX-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCN1)NC(C(NCC(N)=O)=O)CC(C)C

Computed Properties

  • Exact Mass: 284.18484064g/mol
  • Monoisotopic Mass: 284.18484064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 113Ų

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-717794-1.0g
N-(carbamoylmethyl)-4-methyl-2-[(pyrrolidin-2-yl)formamido]pentanamide
878889-74-8
1g
$0.0 2023-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346451-500mg
n-(1-((2-Amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide
878889-74-8 98%
500mg
¥17609.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346451-1g
n-(1-((2-Amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide
878889-74-8 98%
1g
¥15698.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346451-250mg
n-(1-((2-Amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide
878889-74-8 98%
250mg
¥14472.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346451-50mg
n-(1-((2-Amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide
878889-74-8 98%
50mg
¥16524.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346451-2.5g
n-(1-((2-Amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide
878889-74-8 98%
2.5g
¥38556.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346451-100mg
n-(1-((2-Amino-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide
878889-74-8 98%
100mg
¥16127.00 2024-04-27

Additional information on (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Introduction to (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 878889-74-8 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The systematic name, (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide, provides a detailed insight into its structural complexity and potential biological activities. This intricate molecular structure is characterized by its chiral centers, which play a crucial role in determining its pharmacological properties.

Recent advancements in the field of drug discovery have highlighted the importance of chiral molecules in developing novel therapeutic agents. The stereochemistry of (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide makes it a promising candidate for further investigation. Studies have shown that the presence of multiple stereocenters can significantly influence the biological activity and selectivity of a compound, making it an attractive target for medicinal chemists.

The molecular framework of this compound includes several functional groups that are known to be important for biological interactions. The pyrrolidine ring, for instance, is a common motif in many bioactive molecules and has been extensively studied for its potential applications in drug development. The amide and urea functionalities present in the structure are also known to be crucial for binding to biological targets, thereby modulating various cellular processes.

In the context of current research, there is growing evidence suggesting that molecules with complex stereochemical configurations can exhibit unique pharmacological profiles. The chiral nature of (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide may contribute to its ability to interact selectively with biological receptors, leading to enhanced efficacy and reduced side effects compared to racemic mixtures.

One of the most exciting aspects of this compound is its potential application in the treatment of various diseases. Preliminary studies have suggested that it may have therapeutic effects in areas such as inflammation, pain management, and neurodegenerative disorders. These findings are particularly promising given the increasing demand for novel therapeutics that can address unmet medical needs.

The synthesis of such complex molecules is a challenging task that requires meticulous planning and expertise. Advanced synthetic methodologies have been employed to construct the desired framework while maintaining high enantiomeric purity. Techniques such as asymmetric catalysis and chiral resolution have played a pivotal role in achieving this goal.

The pharmacokinetic properties of (2S)-N-[(2S)-1-[(2-amino-2-oxyethyl)amino]-4-methyl-l-oxopentan-l-yllpyrrolidine-Z-carboxamide are also of great interest. Understanding how a molecule behaves within the body is crucial for determining its clinical utility. Preliminary pharmacokinetic studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for developing an effective drug candidate.

In conclusion, the compound with CAS number 878889 74 8 represents a significant advancement in chemical biology and pharmaceutical research. Its complex structure, chiral centers, and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and explore its clinical applications.

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